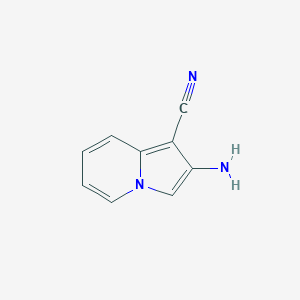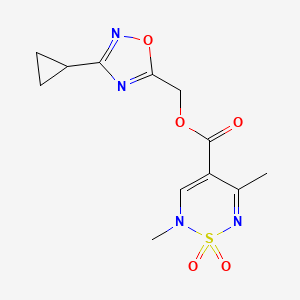
2-Aminoindolizine-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoindolizine-1-carbonitrile is a heterocyclic compound with the molecular formula C9H7N3. It features an indolizine ring system, which is a nitrogen-containing bicyclic structure.
Mecanismo De Acción
Target of Action
Indolizine derivatives, which include 2-aminoindolizine-1-carbonitrile, have been found to interact with various biological targets .
Mode of Action
It has been suggested that indolizine derivatives, including this compound, may act as phosphatase inhibitors . This implies that the compound could interact with its targets, leading to changes in the activity of certain enzymes, which in turn could affect various biological processes.
Biochemical Pathways
Given the potential phosphatase inhibitory activity of indolizine derivatives , it can be inferred that the compound might influence pathways involving phosphatases. These enzymes play crucial roles in many cellular processes, including signal transduction, cell cycle regulation, and apoptosis.
Result of Action
Given the potential phosphatase inhibitory activity of indolizine derivatives , it can be inferred that the compound might influence various cellular processes regulated by these enzymes.
Análisis Bioquímico
Biochemical Properties
Indole derivatives, such as 2-Aminoindolizine-1-carbonitrile, have been found to bind with high affinity to multiple receptors . This makes them useful in the development of new derivatives with potential therapeutic applications .
Molecular Mechanism
Indole derivatives are known to interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoindolizine-1-carbonitrile typically involves the reaction of 2-bromo-1-phenacylpyridinium salt with malononitrile under the influence of a base, followed by cyclization . This method provides a straightforward route to obtain the desired compound with good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminoindolizine-1-carbonitrile undergoes various chemical reactions, including:
Cyclization: It can react with electrophilic reagents to form fused pyrimido[5,4-a]indolizines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Cyclization: Reactions with formamide in the presence of acetic anhydride under reflux conditions.
Substitution: Reactions with isothiocyanates in refluxing dimethylformamide (DMF).
Major Products:
Cyclization: Formation of fused pyrimido[5,4-a]indolizines.
Substitution: Formation of 4-aminopyrimidine-2(1H)-thione derivatives.
Aplicaciones Científicas De Investigación
2-Aminoindolizine-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Potential antimicrobial properties, as indicated by preliminary screenings.
Medicine: Investigated for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the development of materials with specific electronic or fluorescence properties.
Comparación Con Compuestos Similares
Indole: A structurally related compound with a single nitrogen-containing ring.
Indolizine: The parent compound of 2-aminoindolizine-1-carbonitrile, lacking the amino and nitrile substituents.
Uniqueness: this compound is unique due to its combination of an indolizine ring with amino and nitrile functional groups. This structural feature imparts distinct chemical reactivity and potential biological activity, differentiating it from other indole and indolizine derivatives .
Propiedades
IUPAC Name |
2-aminoindolizine-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-7-8(11)6-12-4-2-1-3-9(7)12/h1-4,6H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPJGCRDTIPKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-benzyl-1,3-dimethyl-6-(2-methylpiperidine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3015388.png)

![1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B3015390.png)

![benzyl 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3015395.png)
![N-(2-chlorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3015398.png)



![4-[(Phenylsulfanyl)methyl]morpholine](/img/structure/B3015405.png)

![2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B3015407.png)
